Prednisolone sodium succinate

Descripción general

Descripción

Prednisolone sodium succinate is an anti-inflammatory glucocorticoid that contains methylprednisolone sodium succinate as the active ingredient . It is a white, or nearly white, odorless hygroscopic, amorphous solid . It is very soluble in water and in alcohol; it is insoluble in chloroform and is very slightly soluble in acetone . It is used for severe or incapacitating allergic conditions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, rheumatic disorders, and several other conditions .

Molecular Structure Analysis

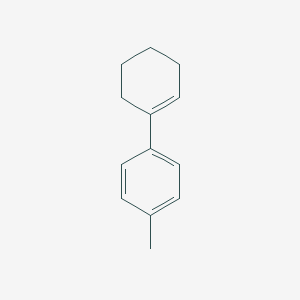

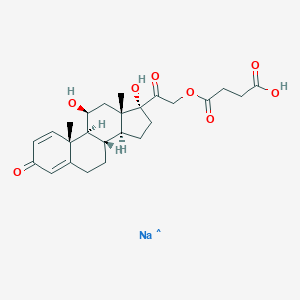

The chemical name for methylprednisolone sodium succinate is pregna-1,4-diene-3,20-dione, 21- (3-carboxy-1-oxopropoxy)-11, 17-dihydroxy-6-methyl-monosodium salt, (6α, 11β), and the molecular weight is 496.53 . The structural formula is represented in the source .

Chemical Reactions Analysis

Methylprednisolone sodium succinate gives three peaks methylprednisolone (MP), 17‐methylprednisolone hemisuccinate (17‐MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP .

Physical And Chemical Properties Analysis

Prednisolone sodium succinate occurs as a white, or nearly white, odorless hygroscopic, amorphous solid . It is very soluble in water and in alcohol; it is insoluble in chloroform and is very slightly soluble in acetone .

Aplicaciones Científicas De Investigación

Prednisolone Sodium Succinate: A Comprehensive Analysis of Scientific Research Applications

Immunomodulation in Allergic Disorders: Prednisolone sodium succinate is widely used as an immunosuppressive agent in the treatment of various allergic disorders. Its efficacy in modulating the immune response makes it a valuable tool in clinical research for understanding and managing allergic reactions .

Anti-inflammatory Effects: The compound’s anti-inflammatory properties are leveraged in research focused on inflammatory cytokines, chemokines, and interferons, which are crucial in the body’s response to pathogens or therapeutics .

Pharmacokinetics and Drug Delivery: Research into the pharmacokinetics of Prednisolone sodium succinate involves developing methods for its analysis, such as HPLC, to understand its distribution and metabolism within the body .

Formulation Development: Studies on Prednisolone sodium succinate also include the development of stable, non-caking pharmaceutical compositions for oral solutions, which is significant for improving drug delivery methods .

Immunosuppressive Effects: The compound’s role in immunosuppression is another area of research interest. It influences several stages of the immune response, from macrophage function down-regulation to direct suppression of T-lymphocytes .

Corticosteroid Therapy in Immune-Mediated Diseases: Prednisolone sodium succinate is also studied for its application in managing immune-mediated diseases and understanding the risks of steroid overdosing and secondary adrenal insufficiency due to long-term use .

Mecanismo De Acción

Target of Action

Prednisolone sodium succinate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland. This receptor plays a crucial role in regulating processes such as inflammation, immune response, and metabolism .

Mode of Action

Prednisolone sodium succinate, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene expression . The binding of prednisolone to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

Upon binding to the glucocorticoid receptor, prednisolone sodium succinate influences several biochemical pathways. Glucocorticoids modulate the synthesis and release of a number of chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and PAF; they also suppress the production of inducible NO synthase and chondrodestructive enzymes such as collagenase .

Pharmacokinetics

Prednisolone sodium succinate exhibits dose-dependent pharmacokinetics . After administration, it is rapidly and completely hydrolyzed to prednisolone . The plasma clearance and volume of distribution decrease with increasing dose, suggesting that higher doses may lead to increased bioavailability . Prednisolone is then metabolized to various compounds, including prednisone .

Result of Action

The molecular and cellular effects of prednisolone sodium succinate’s action are primarily anti-inflammatory and immunosuppressive. By binding to the glucocorticoid receptor, prednisolone sodium succinate can suppress the immune response, reduce inflammation, and alter gene expression . This can lead to a decrease in symptoms in various conditions, such as rheumatoid arthritis, asthma, and certain allergies .

Action Environment

The action, efficacy, and stability of prednisolone sodium succinate can be influenced by various environmental factors. For instance, the enzymatic conversion of prednisolone sodium succinate to prednisolone can be impaired in certain pathological conditions such as liver diseases, potentially reducing the clinical efficacy of the drug . Furthermore, the drug’s immunosuppressive effects can be influenced by the presence of other medications, the patient’s immune status, and individual variations in drug metabolism .

Safety and Hazards

Propiedades

IUPAC Name |

sodium;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKAEMQFOIDZNY-CODXZCKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023503 | |

| Record name | Prednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prednisolone sodium succinate | |

CAS RN |

1715-33-9 | |

| Record name | Prednisolone sodium succinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, monosodium salt, (11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8223RR9DWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does prednisolone sodium succinate exert its effects?

A: Prednisolone sodium succinate itself may not be the active compound. Research suggests that it needs to be hydrolyzed into prednisolone in vivo. [] Prednisolone then binds to glucocorticoid receptors, ultimately influencing gene expression and modulating immune and inflammatory responses. []

Q2: Can you elaborate on the downstream effects of prednisolone binding to its receptor?

A2: Binding of prednisolone to the glucocorticoid receptor leads to a cascade of events, including:

- Transrepression: This involves inhibiting the activity of pro-inflammatory transcription factors, reducing the production of inflammatory mediators like cytokines and prostaglandins. []

- Transactivation: This process activates the transcription of anti-inflammatory genes, further contributing to the overall immunosuppressive effect. []

Q3: Are there concerns about this conversion in clinical settings?

A: While prednisolone sodium succinate can convert to prednisolone even without serum or PBMCs, the slow conversion rate (t½ > 4 days) raises concerns. Pathological conditions impairing enzymatic conversion, such as liver disease, might reduce the clinical efficacy of prednisolone sodium succinate. []

Q4: What is the pharmacokinetic profile of prednisolone sodium succinate?

A: Studies in dogs reveal that prednisolone sodium succinate, when administered intravenously, exhibits a two-compartment open model pharmacokinetic profile. [, ] This involves a rapid distribution phase followed by a slower elimination phase. Hemorrhage significantly influences volume of distribution and total body clearance of prednisolone. [, ]

Q5: What about the half-life of prednisolone sodium succinate and its metabolites?

A: In dogs, the mean plasma half-lives for prednisolone sodium succinate and its metabolites are approximately 166 minutes in normovolemic conditions and 197 minutes in hypovolemic conditions. [, ]

Q6: What about its efficacy in vivo? What kind of animal models have been used?

A: Several animal models have been utilized to investigate the in vivo effects of prednisolone sodium succinate: * Dogs: Researchers have used canine models to study the compound’s effects on hemorrhagic shock [], clearance of Escherichia coli from the blood [], and the pharmacokinetics of the drug and its metabolites. [, ] * Pigs: Studies in pigs have focused on the effects of prednisolone sodium succinate on endotoxic shock. [, ] * Rats: Research in rats has investigated the compound’s impact on γ-aminobutyric acid (GABA) uptake in synaptosomes. [] * Rabbits: Rabbit models have been used to study the effects of prednisolone sodium succinate on spinal cord injuries [], its impact on ocular tissues [], and its role in neutrophil response to cartilage. []

Q7: What about clinical trials in humans?

A7: Clinical trials are essential for understanding the efficacy and safety of prednisolone sodium succinate in humans. While this Q&A focuses on preclinical research, information on clinical trials can be found on platforms like ClinicalTrials.gov.

Q8: Are there any known safety concerns regarding prednisolone sodium succinate?

A: While considered relatively safe, prednisolone sodium succinate, like all glucocorticoids, can induce adverse effects. A study in dogs showed that high doses of prednisolone sodium succinate were associated with complications such as diarrhea, melena, and vomiting. []

Q9: Are there specific challenges in formulating prednisolone sodium succinate?

A: Research highlights the importance of choosing appropriate nebulization methods for prednisolone sodium succinate. While compressor nebulization maintains its potency, ultrasonic nebulization can lead to a decrease in residual potency, particularly when combined with certain additives. [, ]

Q10: Has research explored targeted delivery of prednisolone sodium succinate?

A: Yes, scientists have investigated the use of polymeric nanoparticles for localized delivery of methylprednisolone sodium succinate in an experimental spinal cord injury model. This approach shows promise in enhancing efficacy while potentially minimizing systemic side effects. []

Q11: How is prednisolone sodium succinate quantified in biological samples?

A: Various analytical techniques can be employed, including high-performance liquid chromatography (HPLC) [, ] and radioimmunoassay (RIA). [] The choice of method depends on the specific research question and the matrix being analyzed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.